2-Oxo-1,3-oxazolidine-4-carboxylic acid

Description

The exact mass of the compound 2-Oxo-1,3-oxazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-1,3-oxazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-1,3-oxazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

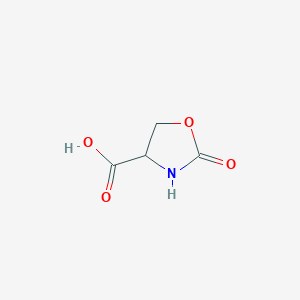

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFFFMBLTDERID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516550 | |

| Record name | 2-Oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-27-2 | |

| Record name | 2-Oxo-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89033-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,3-oxazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure and Utility of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a high-value scaffold in modern chemistry.[1] Its structure is defined by a rigid five-membered heterocyclic ring, which imparts unique conformational constraints that are highly sought after in medicinal chemistry and peptide engineering.[1] This guide provides an in-depth analysis of its molecular structure, stereochemical significance, synthetic pathways, and key applications, underscoring its role as a versatile building block in the development of novel therapeutics and advanced biomaterials.

Part 1: Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The fundamental structure of 2-Oxo-1,3-oxazolidine-4-carboxylic acid consists of a five-membered oxazolidine ring featuring a carbamate (or urethane) moiety integrated into the cycle (N-C=O) and a carboxylic acid group appended at the 4-position. Its systematic IUPAC name is 2-oxo-1,3-oxazolidine-4-carboxylic acid.[2][3] The molecule's molecular formula is C₄H₅NO₄, with a molecular weight of approximately 131.09 g/mol .[2][4][5]

Stereochemistry: The Critical C4 Chiral Center

The carbon atom at the 4-position (C4), which bears the carboxylic acid group, is a stereocenter. This chirality is a cornerstone of the molecule's utility, giving rise to two distinct enantiomers: (4R)- and (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.

-

(4R)-enantiomer: This configuration is particularly valuable in peptide engineering, where it serves as a "pseudo-proline" mimic.[1] Its rigid structure can enforce all-trans conformations in peptide backbones, a critical feature for enhancing proteolytic stability and modulating biological activity.[1]

-

(4S)-enantiomer: Also utilized in synthesis, this enantiomer provides access to the opposite stereochemical outcomes in asymmetric reactions.

The specific stereoisomer used is critical, as biological systems are exquisitely sensitive to molecular chirality. The choice between the (R) and (S) forms dictates the three-dimensional orientation of substituents and, consequently, the molecule's interaction with enzymes and receptors.[1]

Caption: Relationship between the core structure, its key enantiomers, and their primary applications.

Physicochemical Data Summary

Quantitative data for the racemic and enantiopure forms of the molecule are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₄ | [1][2][4][5] |

| Molecular Weight | 131.09 g/mol | [4][5] |

| IUPAC Name | 2-oxo-1,3-oxazolidine-4-carboxylic acid | [2][3] |

| Melting Point | 125-127 °C | [3][5] |

| CAS Number (Racemic) | 89033-27-2 | [2][4][5] |

| CAS Number (4R) | 83841-00-3 | [1][6] |

| CAS Number (4S) | 19525-95-2 | [7] |

| SMILES (Racemic) | C1C(NC(=O)O1)C(=O)O | [2][5] |

| InChIKey (Racemic) | XMFFFMBLTDERID-UHFFFAOYSA-N | [2][3] |

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways: From Amino Acids to a Versatile Scaffold

The most common and logical synthetic precursors for 2-oxo-1,3-oxazolidine-4-carboxylic acid are natural amino acids, particularly serine, which already contains the required carbon skeleton and stereochemistry.[1] Early synthetic methods often suffered from low yields and the use of hazardous reagents. For instance, a method using L-serine and bis(trichloromethyl) carbonate in a dioxane solution resulted in a yield of only 8.5%.[8]

More recent innovations have focused on developing greener, safer, and higher-yielding protocols. A notable advancement involves a two-step process starting from a serine ester, which avoids harsh organic solvents and significantly improves efficiency.[8]

High-Yield Aqueous Synthesis Workflow

A modern, environmentally friendly synthesis has been developed that achieves product yields of over 86%.[8][9] This method proceeds via two main steps, using water as the solvent, which enhances safety and simplifies the operation.[8][9]

Caption: High-yield, two-step aqueous synthesis workflow.

Experimental Protocol: Aqueous Synthesis

The following protocol is a representation of the modern synthetic method.[8]

Step 1: Cyclization

-

Under the protection of an inert gas (e.g., Nitrogen or Argon), dissolve the starting serine ester hydrochloride (e.g., DL-serine methyl ester hydrochloride) in water.

-

Add S,S'-dimethyl dithiocarbonate to the aqueous solution.

-

Allow the reaction to proceed. The choice of temperature and reaction time is optimized to ensure complete formation of the cyclized intermediate.

-

Causality: The inert atmosphere prevents unwanted oxidative side reactions. S,S'-dimethyl dithiocarbonate acts as a phosgene equivalent for the cyclization, forming the carbamate ring structure. Water as a solvent makes this a green and safe process.[8]

-

Step 2: Hydrolysis

-

To the solution containing the intermediate from Step 1, introduce an alkaline solution (e.g., sodium hydroxide) to raise the pH.

-

The hydrolysis reaction is carried out to convert the methyl ester to the final carboxylic acid.

-

Upon completion, the reaction is acidified to protonate the carboxylate, followed by standard workup procedures such as extraction, drying, and purification (e.g., chromatography) to isolate the final product.

-

Causality: Alkaline conditions are necessary to saponify the ester group to the carboxylate salt. The subsequent acidification ensures the final product is the neutral carboxylic acid, which can be readily isolated. The high yield underscores the efficiency of this pathway.[8]

-

Part 3: Applications in Research and Development

Role in Medicinal Chemistry: A Privileged Scaffold

2-Oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives are recognized as important medical intermediates, particularly in the synthesis of antibacterial agents.[1][8] The oxazolidinone ring is a core component of several clinically significant antibiotics that inhibit bacterial protein synthesis.[1] This molecule serves as a chiral building block, allowing for the precise construction of complex active pharmaceutical ingredients.

Caption: Role as a key intermediate in the drug development pipeline.

Peptide Engineering: Enforcing Conformation

In peptide science, the (4R)-enantiomer is a powerful tool for controlling peptide conformation.[1] When incorporated into a peptide sequence, it acts as a rigid dipeptide isostere. Its five-membered ring structure prevents rotation around the peptide bond, locking it into a trans-conformation. This is highly beneficial for:

-

Increasing Stability: Prevents cis-trans isomerization, a common pathway for peptide degradation.

-

Enhancing Receptor Binding: A pre-organized, rigid conformation can lead to higher binding affinity and selectivity.

-

Improving Bioavailability: Increased proteolytic resistance can extend the in-vivo half-life of peptide-based drugs.

Part 4: Analytical Characterization

Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 2-oxo-1,3-oxazolidine-4-carboxylic acid. The reported chemical shifts provide a unique fingerprint of the molecule.

| Nucleus | Chemical Shift (ppm) in D₂O | Multiplicity/Coupling | Assignment | Source |

| ¹H NMR | 4.30 | m | CH (C4) | [8] |

| 4.19 | m | CH₂ (C5) | [8] | |

| ¹³C NMR | 174.09 | dd | C=O (Carboxylic Acid) | [8] |

| 158.87 | s | C=O (Carbamate, C2) | [8] | |

| 67.52 | dd | CH₂ (C5) | [8] | |

| 55.85 | dd | CH (C4) | [8] |

Note: Data corresponds to the racemic product as reported in the cited patent. Shifts for enantiopure forms are very similar.[8]

Conclusion

2-Oxo-1,3-oxazolidine-4-carboxylic acid is far more than a simple heterocyclic compound; it is a sophisticated chemical tool. Its defining structural features—the rigid oxazolidinone ring and the C4 stereocenter—provide chemists and drug developers with a powerful building block for rationally designing molecules with controlled three-dimensional architecture. From stabilizing therapeutic peptides to serving as a crucial intermediate in the synthesis of life-saving antibiotics, its impact on science is significant and continues to grow. The development of efficient, green synthetic routes further enhances its accessibility and appeal, ensuring its place in the modern chemist's toolbox.

References

-

2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4. PubChem. [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. PubChem. [Link]

- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-oxo-1,3-oxazolidine-4-carboxylic acid | 89033-27-2 [sigmaaldrich.com]

- 4. 2-oxo-1,3-oxazolidine-4-carboxylic acid;CAS No.:89033-27-2 [chemshuttle.com]

- 5. biosynth.com [biosynth.com]

- 6. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid | 19525-95-2 [sigmaaldrich.com]

- 8. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

2-Oxo-1,3-oxazolidine-4-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-oxo-1,3-oxazolidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block.

Introduction: A Versatile Chiral Synthon

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, chiral structure, derived from amino acids, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules, including antibacterial agents.[1][3] This guide will delve into its fundamental properties, synthesis, and reactivity, providing a technical foundation for its application in research and development. The molecule exists as a racemic mixture and as individual enantiomers, with the (4R) and (4S) configurations being particularly important in stereoselective synthesis.[1][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-oxo-1,3-oxazolidine-4-carboxylic acid is crucial for its effective use in synthesis and formulation. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H5NO4 | [4][6][7][8][9] |

| Molecular Weight | 131.09 g/mol | [4][7][8][9] |

| Melting Point | 125-127 °C | |

| Appearance | White to off-white powder | |

| CAS Number | 89033-27-2 (racemate) | [6][7][8][10] |

| 83841-00-3 ((4R)-enantiomer) | [4][9] | |

| 19525-95-2 ((4S)-enantiomer) | [5] | |

| Solubility | Soluble in water. | [3][11] |

| Topological Polar Surface Area | 75.6 Ų | [4][7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of 2-oxo-1,3-oxazolidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (400MHz, D₂O):

-

δ 4.30 (m, 1H)

-

δ 4.19 (m, 2H)[3]

¹³C NMR (125MHz, D₂O):

-

δ 174.09 (dd)

-

δ 158.87

-

δ 67.52 (dd)

-

δ 55.85 (dd)[3]

For the (S)-enantiomer, the following shifts have been reported: ¹H NMR (400MHz, D₂O):

-

δ 4.22 (m, 2H)

-

δ 4.16 (m, 1H)[3]

¹³C NMR (125MHz, D₂O):

-

δ 173.90 (dd)

-

δ 158.90

-

δ 68.43 (dd)

-

δ 55.32 (dd)[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-oxo-1,3-oxazolidine-4-carboxylic acid displays characteristic absorption bands for its functional groups. The spectrum is dominated by a very broad O-H stretching band from the carboxylic acid, which typically appears in the region of 3300-2500 cm⁻¹.[12][13] The carbonyl (C=O) stretch of the oxazolidinone ring and the carboxylic acid will also be prominent.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): 3300-2500 cm⁻¹ (broad)[12][13]

-

C-H Stretch: ~2900 cm⁻¹

-

C=O Stretch (Carboxylic Acid & Oxazolidinone): 1760-1690 cm⁻¹ (intense)[12][13]

-

O-H Bend: 1440-1395 cm⁻¹ and 950-910 cm⁻¹[12]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of 2-oxo-1,3-oxazolidine-4-carboxylic acid is 131.02185764 Da.[4][7][9]

Synthesis and Reactivity

Synthetic Methodologies

Several synthetic routes to 2-oxo-1,3-oxazolidine-4-carboxylic acid have been reported, often starting from serine or its derivatives.[1][3]

A common method involves the reaction of serine with a phosgene equivalent, such as bis(trichloromethyl) carbonate (triphosgene), in the presence of a base.[3] However, this method can have low yields.[3]

A more environmentally friendly and higher-yielding synthesis has been developed using S,S'-dimethyl dithiocarbonate in water.[3][11] This method is notable for its use of water as a solvent, high safety, and yields exceeding 86%.[3][11]

Workflow for the Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid:

Caption: Synthesis workflow from serine methyl ester hydrochloride.

Chemical Reactivity

The chemical reactivity of 2-oxo-1,3-oxazolidine-4-carboxylic acid is characterized by the interplay of its carboxylic acid and oxazolidinone functionalities.

The carboxylic acid group readily undergoes esterification reactions. A common method is the Fischer esterification, where the acid is heated with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid.[14][15][16] This reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol.[14][15]

Other esterification methods include the use of thionyl chloride to form an acid chloride intermediate, followed by reaction with an alcohol, or Steglich esterification for acid-sensitive substrates.[16][17]

The carboxylic acid can be converted to an amide through reaction with an amine, typically in the presence of a coupling agent to activate the carboxyl group.

The oxazolidinone ring can be opened under certain conditions, such as hydrolysis, to yield the parent amino acid, serine.

Applications in Research and Development

2-Oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[1] They are particularly useful as constrained amino acids or chiral building blocks.[1]

-

Antibacterial Agents: These compounds serve as intermediates in the synthesis of antibacterial agents that target gram-negative bacteria.[1][3]

-

Peptide Engineering: The rigid structure of the oxazolidinone ring can be used to introduce conformational constraints in peptides, which can enhance their stability and biological activity.[1]

-

Asymmetric Synthesis: The chiral nature of the enantiomerically pure forms of 2-oxo-1,3-oxazolidine-4-carboxylic acid makes them valuable starting materials for the synthesis of other chiral molecules.

Safety and Handling

2-Oxo-1,3-oxazolidine-4-carboxylic acid is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][18] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[18] It should be stored at room temperature.

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[18]

Conclusion

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and reactivity provide a robust platform for the construction of complex and biologically active molecules. This guide has provided a detailed overview of its key properties, synthesis, and applications, offering a valuable resource for researchers and developers in the field.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.

- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (n.d.). Espacenet.

-

2-Oxo-1,3-oxazolidine-4-carboxylic acid | CAS#:89033-27-2. (n.d.). Chemsrc. Retrieved from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Science and Nano Bioengineering, 1(3), 82-93. Retrieved from [Link]

-

(4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-Oxo-1,3-oxazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid, 2me derivative (isomer 1). (n.d.). SpectraBase. Retrieved from [Link]

-

Coles, S. J., et al. (2022). Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. Molbank, 2022(4), M1501. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). UCLA. Retrieved from [Link]

-

Kim, Y., et al. (2006). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6331-6334. Retrieved from [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

-

Table 2. Reaction conditions used in the synthesis of chiral... (n.d.). ResearchGate. Retrieved from [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Retrieved from [Link]

-

21.3: Reactions of Carboxylic Acids. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

R-2-Oxo-1,3-thiazolidine-4-carboxylic acid. (n.d.). PMC Isochem. Retrieved from [Link]

-

(4S)-(-)-4-Isopropyl-1,3-oxazolidine-2-thione. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 4. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. You are being redirected... [hit2lead.com]

- 6. 2-oxo-1,3-oxazolidine-4-carboxylic acid;CAS No.:89033-27-2 [chemshuttle.com]

- 7. 2-Oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synchem.de [synchem.de]

- 9. echemi.com [echemi.com]

- 10. 2-Oxo-1,3-oxazolidine-4-carboxylic acid | CAS#:89033-27-2 | Chemsrc [chemsrc.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 18. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | 83841-00-3 [sigmaaldrich.com]

A Technical Guide to the Synthesis of (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid from L-Serine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Oxo-1,3-oxazolidine-4-carboxylic acid is a pivotal chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceuticals, including antibacterial agents.[1] Its structure, derived from the natural amino acid L-serine, provides a constrained and stereochemically defined scaffold. This guide offers an in-depth examination of the synthetic conversion of L-serine into this valuable oxazolidinone derivative. We will explore the underlying reaction mechanisms, compare traditional and modern synthetic protocols, provide detailed experimental procedures, and offer expert insights into process optimization and troubleshooting. The focus is on providing a practical, safe, and efficient framework for laboratory-scale synthesis.

Mechanistic Rationale and Strategic Considerations

The synthesis of 2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine is fundamentally a cyclization reaction that involves the formation of a carbamate (urethane) linkage within the L-serine molecule. This is achieved by reacting the nucleophilic amino (-NH₂) and hydroxyl (-OH) groups of serine with an electrophilic carbonyl source. The stereocenter at the C4 position of the resulting oxazolidinone is retained from the parent L-serine, making this a stereospecific transformation.

1.1. The Role of the Carbonylating Agent

The choice of the carbonylating agent is the most critical parameter in this synthesis. Historically, the highly reactive gas phosgene (COCl₂) was used. However, its extreme toxicity has driven the development and adoption of safer, solid, or liquid alternatives.

-

Phosgene (COCl₂): While highly efficient, phosgene is a severe respiratory irritant and chemical warfare agent. Its use is now largely confined to industrial settings with specialized handling capabilities. Modern laboratory practice strongly favors the use of phosgene substitutes.

-

Bis(trichloromethyl) carbonate (Triphosgene, BTC): A crystalline solid, triphosgene is a much safer and more manageable phosgene equivalent. In the presence of a nucleophile or base, it decomposes to release three equivalents of phosgene in situ, minimizing the risk associated with handling the free gas. It is one of the most common reagents for this transformation in a research setting.[2]

-

S,S'-Dimethyl dithiocarbonate: This reagent represents a greener and safer alternative, enabling the reaction to be performed in water.[1][3] This approach avoids the use of volatile organic solvents and often results in high yields, making it an attractive option for sustainable chemistry.[1][3]

The general mechanism involves the initial reaction of the L-serine amino group with the carbonylating agent, followed by an intramolecular nucleophilic attack from the hydroxyl group to close the five-membered ring and form the stable oxazolidinone structure.

Visualizing the Synthetic Pathway

The following diagram illustrates the generalized workflow for the cyclization of L-Serine.

Caption: Generalized workflow for the synthesis of the target oxazolidinone from L-Serine.

Experimental Protocols and Methodologies

A self-validating protocol is one where the steps are logical, the purpose of each reagent is clear, and the expected outcomes are well-defined. Below are two field-proven protocols, one using a classic phosgene equivalent and another employing a modern, environmentally benign approach.

2.1. Protocol A: Synthesis via Bis(trichloromethyl) Carbonate (Triphosgene)

This method is reliable and widely cited, though it requires careful handling of reagents in a fume hood. The yield can be excellent when optimized, far exceeding the 8.5% reported for some non-optimized, similar procedures.[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2 equivalents). Stir at room temperature until all solids have dissolved. The basic solution deprotonates the carboxylic acid and ammonium groups, activating the molecule for nucleophilic attack.

-

Reagent Addition: In a separate flask, prepare a solution of bis(trichloromethyl) carbonate (0.4 equivalents, as it provides 3 equivalents of phosgene) in a suitable organic solvent like dioxane or dichloromethane.

-

Reaction: Place the L-serine solution in an ice bath to control the reaction temperature. Add the triphosgene solution dropwise over 30-60 minutes with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 25°C.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the solution becomes transparent, indicating the consumption of the starting material.[1]

-

Work-up and Isolation:

-

Carefully acidify the reaction mixture to pH 2-3 with concentrated HCl. This will protonate the carboxylate, causing the product to precipitate out of the solution.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts. .

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a dichloromethane/methanol eluent to achieve high purity (>98%).[1]

2.2. Protocol B: Environmentally Benign Synthesis via S,S'-Dimethyl Dithiocarbonate

This innovative method uses water as the solvent, significantly improving the safety and environmental profile of the synthesis. It has been shown to produce yields of over 86%.[1][3]

Step-by-Step Methodology:

-

Preparation: This method often starts with the methyl ester of L-serine hydrochloride to improve solubility and reactivity. Under an inert atmosphere (e.g., nitrogen or argon), suspend L-serine methyl ester hydrochloride (1 equivalent) in water.

-

Reaction: Add S,S'-dimethyl dithiocarbonate (1.1 equivalents) to the suspension. The reaction is typically carried out at a controlled temperature, for instance, between 5-35°C, and stirred until the reaction to form the intermediate is complete.[1]

-

Hydrolysis: Once the intermediate is formed, the ester and thiomethyl groups are hydrolyzed under alkaline conditions (e.g., by adding NaOH solution) to yield the sodium salt of the final carboxylic acid.

-

Work-up and Isolation:

-

After hydrolysis, acidify the solution with HCl to precipitate the product.

-

The aqueous solution is often extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.[1]

-

-

Purification: The resulting crude product is purified by silica gel column chromatography to yield the pure 2-oxo-1,3-oxazolidine-4-carboxylic acid.[1]

Data Summary and Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol A: Triphosgene | Protocol B: S,S'-Dimethyl Dithiocarbonate |

| Carbonyl Source | Bis(trichloromethyl) carbonate | S,S'-Dimethyl dithiocarbonate |

| Solvent System | Dioxane / Water | Water |

| Key Reagents | L-Serine, NaOH, HCl | L-Serine Ester HCl, NaOH, HCl |

| Safety Profile | Requires handling of triphosgene (toxic). | Environmentally friendly, high safety.[3] |

| Typical Yield | >85% (Optimized)[1] | >86%[1][3] |

| Primary Advantage | Well-established, reliable method. | Green chemistry, high yield, safe. |

Expected Analytical Data:

-

Appearance: White crystalline solid.

-

Melting Point: Approximately 125°C.[4]

-

¹H NMR (400 MHz, D₂O): δ 4.30 (m, 1H), 4.19 (m, 2H). Note: Peak positions can vary slightly based on solvent and pH.[1]

-

¹³C NMR (125 MHz, D₂O): δ 174.09 (C=O, acid), 158.87 (C=O, carbamate), 67.52 (CH₂), 55.85 (CH).[1]

Trustworthiness & Field Insights: Troubleshooting and Optimization

-

Challenge: Low Yields. A reported yield of only 8.5% in one instance highlights the importance of controlled conditions.[1] Low yields are often due to incomplete reaction, side-product formation (e.g., polymerization), or premature precipitation of starting material. Ensure slow, controlled addition of the carbonylating agent and maintain the recommended temperature. The use of the ester derivative in Protocol B can enhance solubility and improve reaction efficiency.

-

Challenge: Purity. The primary impurity is often unreacted L-serine. A thorough acidic work-up and subsequent purification are crucial. Recrystallization is effective for removing minor impurities if the crude product is relatively clean, while column chromatography provides the highest purity.[1]

-

Expert Tip: pH Control. During the work-up, precise pH control is critical. Acidifying too aggressively can cause co-precipitation of inorganic salts, while insufficient acidification will leave the product in its salt form, dissolved in the aqueous layer. Aim for a pH of 2-3 for optimal precipitation.

-

Safety Imperative: When using Protocol A, always work in a certified chemical fume hood. Triphosgene, while safer than phosgene gas, can still release phosgene upon contact with moisture or nucleophiles. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine is a robust and essential transformation for medicinal chemistry. While traditional methods using phosgene equivalents like triphosgene are effective and high-yielding, modern approaches utilizing reagents such as S,S'-dimethyl dithiocarbonate in aqueous media offer a safer, more sustainable, and equally efficient alternative.[1][3] By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can reliably produce this valuable chiral intermediate for application in complex drug development programs.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet. [Link]

-

Revolutionary phosgene‐free synthesis of α‐amino acid N‐carboxyanhydrides using diphenyl carbonate based on activation of α‐amino acids by converting into imidazolium salts. ResearchGate. [Link]

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. Buy (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid (EVT-15440604) [evitachem.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. biosynth.com [biosynth.com]

A Technical Guide to the Spectroscopic Characterization of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a chiral heterocyclic compound of significant interest in medicinal chemistry and as a synthetic intermediate.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and an expert interpretation of the spectral features.

Introduction: The Structural Significance of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a conformationally constrained amino acid derivative. The oxazolidinone ring system is a key pharmacophore found in several classes of antibiotics, making the structural elucidation of its derivatives crucial for drug discovery and development. NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure and electronic properties of such molecules in solution.

This guide will focus on the (S)-enantiomer, (4S)-2-oxo-1,3-oxazolidine-4-carboxylic acid, which is commonly synthesized from L-serine. We will analyze existing data and provide expert-predicted spectra to offer a comprehensive understanding of its spectroscopic signature.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for 2-Oxo-1,3-oxazolidine-4-carboxylic acid are presented below.

Figure 1. Molecular Structure and Numbering Scheme.

Analysis of ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. The analysis is presented in two common deuterated solvents to illustrate the effect of the solvent on the observed chemical shifts, particularly for exchangeable protons.

Spectrum in Deuterium Oxide (D₂O)

In D₂O, the acidic carboxylic acid proton (-COOH) and the amide proton (-NH) readily exchange with deuterium and become silent in the ¹H NMR spectrum. The spectral data is based on reported values.[1]

Table 1: ¹H NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in D₂O (400 MHz) [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H4 | ~4.16 | Multiplet (m) |

| H5 | ~4.22 | Multiplet (m) |

Interpretation:

-

The signals for the protons on the oxazolidinone ring appear between 4.16 and 4.22 ppm.[1]

-

H4 : This proton is a methine proton alpha to both the nitrogen atom and the carboxylic acid group. This environment results in a downfield shift.

-

H5 : These two diastereotopic protons are on the carbon adjacent to the ring oxygen. Their chemical equivalence is lost due to the chiral center at C4, and they would ideally appear as separate signals, each as a doublet of doublets. However, in this reported data, they are described together as a multiplet, likely due to signal overlap.[1]

Predicted Spectrum in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

DMSO-d₆ is a hydrogen bond-accepting solvent that slows the exchange rate of acidic protons, allowing for the observation of both the -NH and -COOH signals. The following data is predicted based on typical chemical shifts for similar functional groups.

Table 2: Predicted ¹H NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in DMSO-d₆

| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted J-Couplings (Hz) | Causality of Chemical Shift and Multiplicity |

| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | N/A | The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[2][3][4] |

| NH | ~8.0 - 8.5 | Singlet (s) or Broad Singlet (br s) | N/A | The carbamate NH proton is deshielded and its chemical shift can be concentration-dependent.[5][6] |

| H4 | ~4.4 - 4.6 | Doublet of Doublets (dd) | J(H4,H5a) ≈ 8-9, J(H4,H5b) ≈ 6-7 | Alpha to nitrogen and the carbonyl of the carboxylic acid. It is coupled to the two diastereotopic H5 protons. |

| H5a (trans to H4) | ~4.3 - 4.5 | Doublet of Doublets (dd) | J(H5a,H5b) ≈ 8-9, J(H5a,H4) ≈ 8-9 | Diastereotopic proton on C5, coupled to its geminal partner (H5b) and the vicinal H4 proton. |

| H5b (cis to H4) | ~4.1 - 4.3 | Doublet of Doublets (dd) | J(H5b,H5a) ≈ 8-9, J(H5b,H4) ≈ 6-7 | Diastereotopic proton on C5, coupled to its geminal partner (H5a) and the vicinal H4 proton. |

Analysis of ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon skeleton.

Spectrum in Deuterium Oxide (D₂O)

The reported ¹³C NMR data in D₂O is summarized below.[1]

Table 3: ¹³C NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in D₂O (125 MHz) [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| COOH | 173.90 |

| C2 (C=O) | 158.90 |

| C5 | 68.43 |

| C4 | 55.32 |

Interpretation:

-

COOH : The carboxylic acid carbonyl carbon appears at the most downfield position, which is typical for this functional group.[1][4]

-

C2 (C=O) : The carbamate carbonyl carbon is also significantly deshielded, appearing at 158.90 ppm.[1]

-

C5 : This carbon is bonded to the electronegative ring oxygen, resulting in a downfield shift to 68.43 ppm.[1]

-

C4 : The methine carbon, situated between the nitrogen and the carboxylic acid group, resonates at 55.32 ppm.[1]

Predicted Spectrum in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

The chemical shifts in DMSO-d₆ are expected to be similar to those in D₂O, although minor solvent-induced shifts are possible.

Table 4: Predicted ¹³C NMR Data for (S)-2-Oxo-1,3-oxazolidine-4-carboxylic Acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| COOH | ~173 - 175 | Typical range for a carboxylic acid carbonyl carbon. |

| C2 (C=O) | ~158 - 160 | Characteristic chemical shift for a carbamate carbonyl. |

| C5 | ~68 - 70 | Carbon adjacent to the ring oxygen (O1). |

| C4 | ~55 - 57 | Methine carbon adjacent to the ring nitrogen (N3). |

Advanced 2D NMR Correlations (Predicted)

Figure 2. Predicted 2D NMR Connectivity Map.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). A strong cross-peak is expected between H4 and both H5 protons, confirming their vicinal relationship.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would definitively link the H4 signal to the C4 signal, and the H5 signals to the C5 signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). Key expected correlations include:

-

H4 to the carbonyl carbons C2 and COOH.

-

The NH proton to C2 and C4.

-

The H5 protons to C4.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for 2-Oxo-1,3-oxazolidine-4-carboxylic acid, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.

Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.

-

Massing: Accurately weigh 10-15 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

-

Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming may be required to aid dissolution.

-

Transfer: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is generally not required as the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used for calibration.

Figure 3. Workflow for NMR Sample Preparation and Analysis.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for 2-Oxo-1,3-oxazolidine-4-carboxylic acid. By combining reported data with expert-predicted spectra and correlations, we have established a detailed spectroscopic profile for this important molecule. The provided experimental protocol offers a standardized method for obtaining high-quality data, ensuring consistency and reliability in research and development settings. This integrated approach of data analysis, prediction, and standardized methodology serves as a valuable resource for scientists working with oxazolidinone-based compounds.

References

-

Reinhard, D., Elbert, S. M., Zhang, W. S., & Mastalerz, M. (n.d.). ¹H NMR spectra of sixfold carboxylic acid 20 (600 MHz, DMSO‐d6)... ResearchGate. Retrieved from [Link]

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. (n.d.). Google Patents.

-

¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2... (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, Q., & Liu, H. (n.d.). Supporting Information for Direct Synthesis of Carbamate from CO2 Using a Task-Specific Ionic Liquid Catalyst. Retrieved from [Link]

-

¹H NMR spectrum (DMSO-d6 at 70 °C) of the mixed cellulose carbamate:... (n.d.). ResearchGate. Retrieved from [Link]

-

Diagnostic NMR signals of bis-carbamate derivatives a 3 1 H-NMR (DMSO-d... (n.d.). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Derivatives: A Technical Guide

Introduction: The Structural Elegance and Biological Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-oxo-1,3-oxazolidine-4-carboxylic acid core represents a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives of this versatile heterocyclic system. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is paramount for harnessing its full potential in the quest for novel therapeutics. The inherent chirality and conformational rigidity of the 2-oxo-1,3-oxazolidine-4-carboxylic acid moiety make it a compelling starting point for the design of potent and selective modulators of biological function. This guide will delve into the key areas of biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Synthetic Pathways to the 2-Oxo-1,3-oxazolidine-4-carboxylic Acid Core

The synthetic accessibility of the 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold is a significant advantage for its application in drug discovery. A common and efficient method for the synthesis of this core structure involves the use of amino acids, particularly serine, as the starting material.

Protocol 1: Synthesis of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid from L-Serine

This protocol outlines a two-step synthesis of (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride.

Step 1: Reaction with S,S'-dimethyl dithiocarbonate

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve L-serine methyl ester hydrochloride in deionized water.

-

To this solution, add S,S'-dimethyl dithiocarbonate.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate product can be isolated.

Step 2: Hydrolysis

-

Subject the intermediate from Step 1 to alkaline hydrolysis. This is typically achieved by adding a base, such as sodium hydroxide, to the reaction mixture.

-

The hydrolysis reaction is allowed to proceed until the ester group is completely cleaved to the carboxylic acid.

-

After the reaction is complete, the mixture is acidified to precipitate the final product, (S)-2-oxo-1,3-oxazolidine-4-carboxylic acid.

-

The product is then collected by filtration, washed, and dried. This method has been reported to yield the product in over 86% yield, offering an environmentally friendly and efficient route that uses water as a solvent[1].

Caption: A simplified workflow for the synthesis of the 2-oxo-1,3-oxazolidine-4-carboxylic acid core.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Oxazolidinone-based compounds, such as the FDA-approved linezolid, have emerged as a critical class of antibiotics for treating serious Gram-positive infections. Derivatives of 2-oxo-1,3-oxazolidine-4-carboxylic acid are being explored as a new generation of these potent antibacterial agents.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of antibacterial action for oxazolidinones is the inhibition of protein synthesis. Unlike many other classes of antibiotics that target later stages of protein elongation, oxazolidinones uniquely target the initiation phase. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) in the A-site pocket[2]. This binding event interferes with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex[2][3]. This distinct mechanism of action is a key reason for the lack of cross-resistance with other protein synthesis inhibitors[4].

Caption: The mechanism of bacterial protein synthesis inhibition by oxazolidinone derivatives.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of novel oxazolidinone derivatives against various bacterial strains.

| Compound | S. aureus (MRSA) | E. faecalis (VRE) | S. pneumoniae (PRSP) | Reference |

| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 0.5-2 µg/mL | [5] |

| Compound 8c | <1 µg/mL | <1 µg/mL | <1 µg/mL | [5] |

| Compound 12a | <1 µg/mL | <1 µg/mL | <1 µg/mL | [5] |

| Compound 12b | <1 µg/mL | <1 µg/mL | <1 µg/mL | [5] |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis; PRSP: Penicillin-resistant Streptococcus pneumoniae.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of novel 2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives.

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton broth) and adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Anticancer Activity: A Scaffold for Tumor Growth Inhibition

Derivatives of the oxazolidinone and related thiazolidinone scaffolds have demonstrated significant potential as anticancer agents. Their mechanism of action in cancer cells is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Cytotoxicity Data against Cancer Cell Lines

The following table presents the half-maximal inhibitory concentration (IC50) values for representative 2-thioxoimidazolidin-4-one derivatives, which are structurally related to the 2-oxo-1,3-oxazolidine core, against various cancer cell lines.

| Compound | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |

| Compound 7 | - | - | [6] |

| Compound 9 | - | - | [6] |

Note: Specific IC50 values for compounds 7 and 9 were not provided in the abstract, but they were identified as having good antiproliferation activity against these cell lines.

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition: Targeting Key Players in Disease

The 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold has also been utilized in the design of potent and selective enzyme inhibitors, targeting enzymes implicated in a range of diseases from hypertension to cancer metastasis.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is associated with cancer invasion and metastasis. Derivatives of the structurally similar 2-oxo-imidazolidine-4-carboxylic acid have been shown to be potent inhibitors of MMP-13.

| Compound | MMP-13 IC50 | Reference |

| Compound 4a | 3 nM | [3] |

| Compound 4h | 4 nM | [3] |

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 2-oxo-1,3-oxazolidine-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

N-3 Position: The substituent at the N-3 position of the oxazolidinone ring is critical for activity. In many antibacterial and anticancer derivatives, this position is occupied by an aryl or heteroaryl group, which often engages in key interactions with the biological target.

-

C-4 Carboxylic Acid: The carboxylic acid group at the C-4 position can be modified to amides or esters to modulate physicochemical properties such as cell permeability and metabolic stability. Carboxamide derivatives have shown promising anticancer activity[7].

-

C-5 Position: Substituents at the C-5 position can also significantly influence biological activity. For antibacterial oxazolidinones, an acetamidomethyl group at this position is often crucial for potent activity[4].

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment [scirp.org]

- 5. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemistry of 2-Oxo-1,3-oxazolidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Oxo-1,3-oxazolidine-4-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure makes it a valuable building block for synthesizing complex molecules with specific three-dimensional orientations. This guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, the establishment of its chiral centers, and the analytical techniques used for its characterization. Understanding and controlling the stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid is critical for its application as an intermediate in the synthesis of potent therapeutic agents, such as antibacterial drugs targeting gram-negative bacilli.[1]

Introduction: The Significance of Stereochemistry

In the realm of drug development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological properties. Therefore, the ability to selectively synthesize and characterize a single enantiomer of a chiral drug is a critical aspect of modern pharmaceutical research.

2-Oxo-1,3-oxazolidine-4-carboxylic acid possesses a chiral center at the 4-position of the oxazolidinone ring.[2] The specific configuration at this center, designated as either (R) or (S), dictates the overall shape of the molecule and, consequently, its interactions with biological targets. The (4R)-configuration, for instance, has a spatial arrangement that mimics the structure of proline, making it a useful component in peptide engineering to enhance stability and biological activity.[2] This guide will delve into the methods used to control and verify the stereochemistry of this important synthetic intermediate.

Stereoselective Synthesis: Establishing the Chiral Center

The stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid is typically established during its synthesis. The choice of starting material and the reaction conditions are crucial for achieving high stereoselectivity.

Synthesis from Chiral Amino Acids

A common and effective strategy for synthesizing enantiomerically pure 2-oxo-1,3-oxazolidine-4-carboxylic acid involves the use of a chiral amino acid as the starting material. L-serine and D-serine, which possess the (S) and (R) configurations, respectively, are frequently employed.

A patented method describes the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds starting from 2-amino-3-hydroxy methyl propionate hydrochloride.[1] This process involves a reaction with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis.[1][3] By using an enantiomerically pure starting material, such as L-serine methyl ester hydrochloride, the corresponding (S)-2-oxooxazolidine-4-carboxylic acid can be obtained with high yield (88%).[1]

Experimental Protocol: Synthesis of (S)-2-oxooxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride [1]

-

Reaction Setup: Under the protection of an inert gas, react L-serine methyl ester hydrochloride (15 mmol) with S,S'-dimethyl dithiocarbonate in water.

-

Hydrolysis: Perform a hydrolysis reaction on the resulting intermediate under alkaline conditions.

-

Purification: After the hydrolysis is complete, dry the product with anhydrous magnesium sulfate, remove the solvent, and purify by chromatography to obtain (S)-2-oxooxazolidine-4-carboxylic acid.[1]

The key to this stereocontrol lies in the retention of the stereocenter from the starting amino acid throughout the reaction sequence.

Causality in Synthetic Choices

The selection of water as a solvent in the aforementioned patented method offers significant advantages.[1][3] It is an environmentally friendly and safe solvent, and its use simplifies the reaction setup and control of reaction conditions, leading to high product yields of over 86%.[1][3] The use of readily available and relatively inexpensive starting materials like serine derivatives further enhances the practicality of this approach for large-scale synthesis.

Analytical Characterization of Stereochemistry

Once synthesized, it is imperative to verify the stereochemical purity of the 2-oxo-1,3-oxazolidine-4-carboxylic acid. Several analytical techniques are employed for this purpose, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. For 2-oxo-1,3-oxazolidine-4-carboxylic acid, both ¹H and ¹³C NMR are utilized.

-

¹H NMR: The proton NMR spectrum provides information about the connectivity of atoms and the relative stereochemistry of protons. In the ¹H NMR spectrum of (S)-2-oxooxazolidine-4-carboxylic acid in D₂O, characteristic multiplets are observed around 4.22 ppm and 4.16 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. For the (S)-enantiomer, key signals appear at approximately 173.90 ppm (carboxylic acid), 158.90 ppm (carbonyl of the oxazolidinone ring), 68.43 ppm, and 55.32 ppm.[1]

While standard NMR can confirm the overall structure, specialized NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives, are often necessary to determine the enantiomeric excess. Transferred Nuclear Overhauser Effect (TRNOE) experiments can also be used to probe the interactions of oxazolidinones with their biological targets, providing insights into their binding conformations.[4]

X-ray Crystallography

X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the arrangement of atoms in space. This technique has been used to confirm the stereochemical assignments of related oxazolidinone structures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for separating enantiomers and determining the enantiomeric purity of a sample. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the retention times of the sample with those of known standards, the identity and purity of the desired enantiomer can be confirmed. All compounds intended for biological evaluation should have a purity of >95% as determined by HPLC and/or NMR.[6]

The Role of Stereochemistry in Biological Activity

The distinct three-dimensional shape of each enantiomer of 2-oxo-1,3-oxazolidine-4-carboxylic acid and its derivatives dictates how they interact with chiral biological molecules such as enzymes and receptors. This is exemplified by the oxazolidinone class of antibiotics.

The antibacterial activity of these compounds is often highly stereospecific. For instance, studies on the interaction of oxazolidinones with bacterial ribosomes have shown that the active enantiomers have a significantly higher binding affinity than their inactive counterparts.[4] NMR-derived affinity studies demonstrated that the enantiomers of the antibacterial compounds PNU-177553 and eperezolid, which lack antibacterial activity, exhibited approximately four-fold weaker interactions with the 70S ribosome.[4] This underscores the critical importance of controlling stereochemistry in the design and synthesis of new therapeutic agents based on the 2-oxo-1,3-oxazolidine-4-carboxylic acid scaffold.

Data and Workflow Visualization

To further clarify the concepts discussed, the following data summary and workflow diagrams are provided.

Summary of NMR Data

| Compound | Nucleus | Solvent | Chemical Shifts (ppm) |

| (S)-2-oxooxazolidine-4-carboxylic acid[1] | ¹H | D₂O | 4.22 (m, 2H), 4.16 (m, 1H) |

| (S)-2-oxooxazolidine-4-carboxylic acid[1] | ¹³C | D₂O | 173.90, 158.90, 68.43, 55.32 |

| DL-2-oxooxazolidine-4-carboxylic acid[1] | ¹H | D₂O | 4.30 (m, 1H), 4.19 (m, 2H) |

| DL-2-oxooxazolidine-4-carboxylic acid[1] | ¹³C | D₂O | 174.09, 158.87, 67.52, 55.85 |

Synthetic Workflow Diagram

Caption: Analytical workflow for stereochemical characterization.

Conclusion

The stereochemistry of 2-oxo-1,3-oxazolidine-4-carboxylic acid is a critical determinant of its utility in drug discovery and development. Through stereoselective synthesis, primarily from chiral amino acid precursors, it is possible to obtain this valuable intermediate in high enantiomeric purity. A combination of powerful analytical techniques, including NMR spectroscopy, chiral HPLC, and X-ray crystallography, provides a self-validating system for confirming the stereochemical integrity of the final product. For researchers and scientists in the pharmaceutical industry, a thorough understanding and rigorous control of the stereochemistry of this and other chiral building blocks are essential for the successful development of safe and effective new medicines.

References

- (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - Benchchem. (URL: )

- 2-Oxo-1,3-oxazolidine-4-carboxylic acid | 89033-27-2 | PDA03327 - Biosynth. (URL: )

- (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid - PubChem - NIH. (URL: )

- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google P

- 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. (URL: )

- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. (URL: )

-

Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PubMed Central. (URL: [Link])

- A Comparative Guide to the X-ray Crystallographic Analysis of Oxo-Aliphatic Carboxylic Acids - Benchchem. (URL: )

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-oxo-1,3-oxazolidine-4-carboxylic acid, a critical parameter for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and various biochemical assays. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the interpretation of the resulting data.

Introduction: The Significance of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences bioavailability, manufacturability, and the design of effective drug delivery systems. 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a key building block in medicinal chemistry, presents a unique solubility profile due to its combination of polar functional groups—a carboxylic acid and a cyclic carbamate—and a relatively small molecular size. An in-depth understanding of its solubility in a diverse range of organic solvents is crucial for its application in organic synthesis, purification, and formulation development.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-oxo-1,3-oxazolidine-4-carboxylic acid, the following factors are key determinants of its solubility:

-

Polarity: The molecule possesses a high degree of polarity due to the presence of a carboxylic acid (a hydrogen bond donor and acceptor), an amide group within the oxazolidinone ring (a hydrogen bond acceptor), and ether-like oxygen. This suggests a higher affinity for polar solvents.

-

Hydrogen Bonding: The ability to form strong hydrogen bonds with protic solvents (e.g., alcohols) and accept hydrogen bonds from aprotic polar solvents (e.g., DMSO, DMF) is a major driver of its solubility.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a significant barrier to dissolution. The presence of strong intermolecular interactions, such as hydrogen bonding in the solid state, can lead to a higher lattice energy and consequently, lower solubility. The potential for polymorphism, the existence of multiple crystalline forms, can also significantly impact solubility, with metastable forms generally exhibiting higher solubility than their stable counterparts.[1][2][3][4]

A key physicochemical property is the octanol-water partition coefficient (LogP), which for 2-oxo-1,3-oxazolidine-4-carboxylic acid is computed to be -0.7.[5][6] This negative value indicates a higher preference for the aqueous phase over the lipid phase, suggesting good water solubility but potentially limited solubility in non-polar organic solvents.

Physicochemical Properties of 2-Oxo-1,3-oxazolidine-4-carboxylic Acid

A summary of the key physicochemical properties of 2-oxo-1,3-oxazolidine-4-carboxylic acid is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C4H5NO4 | [5][7] |

| Molecular Weight | 131.09 g/mol | [5][6][8] |

| Melting Point | 125-127 °C | [8][9] |

| XLogP3-AA | -0.7 | [5][6] |

| Hydrogen Bond Donor Count | 2 | [5][6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Topological Polar Surface Area | 75.6 Ų | [6] |

| Physical Form | Powder/Solid | [2][9] |

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a robust experimental workflow for the quantitative determination of the solubility of 2-oxo-1,3-oxazolidine-4-carboxylic acid in a range of organic solvents. The recommended methodology is the isothermal shake-flask method , a gold standard for thermodynamic solubility measurement.[6][10][11][12]

Materials and Equipment

-

Solute: 2-Oxo-1,3-oxazolidine-4-carboxylic acid (purity >95%)

-

Solvents: A representative range of organic solvents (analytical grade or higher) should be selected, covering a spectrum of polarities. A suggested list includes:

-

Protic Polar: Methanol, Ethanol, Isopropanol

-

Aprotic Polar: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

-

Moderately Polar: Ethyl acetate, Dichloromethane

-

Non-polar: Toluene, Heptane

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique for quantification.

-

Volumetric flasks and pipettes

-

Experimental Workflow Diagram

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-oxo-1,3-oxazolidine-4-carboxylic acid into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25 °C (298.15 K).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the analysis.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-oxo-1,3-oxazolidine-4-carboxylic acid in each of the respective solvents.

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like formic acid) and UV detection at an appropriate wavelength is a common approach.

-

Data Analysis and Presentation

The concentration of 2-oxo-1,3-oxazolidine-4-carboxylic acid in the saturated solution, which represents its solubility, should be determined from the calibration curve. The results should be reported in standard units such as mg/mL or mol/L. It is recommended to perform each measurement in triplicate to ensure reproducibility.

The following table provides a template for presenting the solubility data:

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |

| Methanol | 5.1 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |